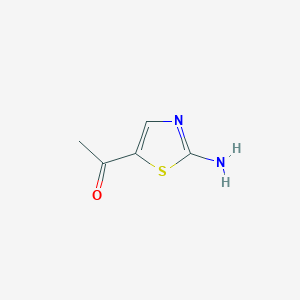

1-(2-Aminothiazol-5-YL)ethanone

Descripción

Significance of the Thiazole (B1198619) Scaffold in Drug Discovery

The thiazole scaffold is a versatile and honored heterocycle in the field of medicinal chemistry. sigmaaldrich.com Its importance is underscored by its presence in numerous natural products, including Vitamin B1 (Thiamine), and a multitude of synthetic drugs. scholarsresearchlibrary.comsigmaaldrich.com The ability of the thiazole ring to serve as a bioisostere for other aromatic or heterocyclic rings allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially leading to improved efficacy and reduced toxicity. sigmaaldrich.comnih.gov

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. The thiazole nucleus is a quintessential pharmacophore, directly contributing to the therapeutic action of many drugs. americanelements.com It can engage in hydrogen bonding, pi-stacking, and hydrophobic interactions with biological targets such as enzymes and receptors. nih.gov This versatility allows thiazole-containing compounds to act as inhibitors or modulators in various disease pathways, leading to a wide array of pharmacological effects including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. researchgate.net

The therapeutic relevance of the thiazole scaffold is validated by its integration into a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Well-known examples include the anticancer drug Dasatinib (B193332), the anti-inflammatory agent Meloxicam, and the antibiotic Cefdinir. google.combldpharm.com Furthermore, the thiazole ring is a constituent in over 70 experimental drugs, highlighting its ongoing importance in pharmaceutical research and development pipelines. nih.gov Its proven track record and adaptability ensure that the thiazole scaffold will remain a focal point for the discovery of innovative medicines. nih.govmdpi.com

| FDA-Approved Drug | Therapeutic Class | Role of Thiazole Ring |

| Dasatinib | Anticancer | Core structural component, tyrosine kinase inhibitor nih.govgoogle.com |

| Meloxicam | Anti-inflammatory (NSAID) | Key part of the pharmacophore bldpharm.comresearchgate.net |

| Cefdinir | Antibiotic (Cephalosporin) | Side chain component influencing antibacterial spectrum bldpharm.com |

| Nitazoxanide | Antiparasitic | Core heterocyclic system researchgate.net |

| Febuxostat | Anti-gout | Xanthine oxidase inhibitor with a thiazole core nih.gov |

Overview of 2-Aminothiazole (B372263) Derivatives in Drug Development

Among the various classes of thiazole derivatives, the 2-aminothiazole moiety stands out as a particularly "privileged" structural motif in drug discovery. researchgate.netnih.gov The presence of a reactive amino group at the 2-position provides a versatile handle for chemical modification, allowing for the creation of large libraries of compounds with diverse biological activities. nih.gov This has made 2-aminothiazoles a cornerstone for the synthesis of molecules targeting a wide range of diseases. nih.govdmed.org.ua

Derivatives of 2-aminothiazole exhibit an impressively broad and potent range of pharmacological activities. scholarsresearchlibrary.com Extensive research has documented their efficacy as anticancer, antimicrobial, antifungal, anti-inflammatory, antiviral, and anticonvulsant agents. scholarsresearchlibrary.comgoogle.com For instance, certain 2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and prostate. google.com Their antimicrobial properties have been leveraged to combat various bacterial and fungal pathogens. researchgate.netderpharmachemica.com

| Biological Activity of 2-Aminothiazole Derivatives |

| Anticancer google.comderpharmachemica.com |

| Antimicrobial |

| Antifungal |

| Anti-inflammatory scholarsresearchlibrary.com |

| Antiviral |

| Anticonvulsant dmed.org.ua |

| Antidiabetic dmed.org.ua |

| Neuroprotective scholarsresearchlibrary.com |

The structural versatility of 2-aminothiazoles makes them highly valuable in addressing contemporary therapeutic challenges, such as the rise of drug-resistant pathogens and cancers. sigmaaldrich.comgoogle.com Medicinal chemists can systematically modify the 2-aminothiazole scaffold to develop new molecules with improved potency, selectivity, and pharmacokinetic profiles, thereby overcoming existing resistance mechanisms. sigmaaldrich.com The development of novel 2-aminothiazole-based compounds represents a promising strategy for creating next-generation therapies for a multitude of diseases. sigmaaldrich.comgoogle.com

Research Focus: The Chemical Compound 1-(2-Aminothiazol-5-YL)ethanone

The compound This compound , also known as 2-amino-5-acetylthiazole, serves as a critical starting material and intermediate in the synthesis of more complex and biologically active molecules. While extensive research on the specific biological profile of this individual compound is limited, its utility is demonstrated through the various derivatives it helps create.

Chemical Properties

| Property | Value |

| IUPAC Name | 1-(2-amino-1,3-thiazol-5-yl)ethanone sigmaaldrich.com |

| CAS Number | 53159-71-0 sigmaaldrich.com |

| Molecular Formula | C₅H₆N₂OS |

| Molecular Weight | 142.18 g/mol sigmaaldrich.com |

| Melting Point | 176-178 °C sigmaaldrich.com |

| Boiling Point | 303.1 °C sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Synthesis and Research Applications

The primary synthesis of 2-aminothiazole derivatives like this compound often follows the classic Hantzsch thiazole synthesis. This method typically involves the condensation reaction between an α-haloketone and a thiourea (B124793) derivative.

The significance of this compound in medicinal chemistry lies in its role as a versatile building block. google.com For instance, its brominated derivative, 1-(2-Amino-thiazol-5-yl)-2-bromo-ethanone , is utilized as an intermediate in the synthesis of compounds with potential antibacterial, antifungal, and anticancer properties. google.com

Furthermore, the closely related compound 1-(2-amino-4-methylthiazol-5-yl)ethanone is used as a precursor for synthesizing novel chalcones, specifically 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones . derpharmachemica.com These resulting chalcones have been evaluated for their anticancer and antimicrobial activities, with some demonstrating moderate cytotoxic effects against leukemia and breast cancer cell lines, and others showing activity against pathogens like Staphylococcus aureus. derpharmachemica.com This research underscores the value of the 2-amino-5-acetylthiazole core structure, as found in this compound, for generating new therapeutic leads.

Classical and Modern Synthetic Routes to 2-Aminothiazole Derivatives

The construction of the 2-aminothiazole core can be achieved through several classical and modern synthetic methodologies, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency.

Hantzsch Thiazole Synthesis and its Variations

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for the preparation of thiazole derivatives. The classical approach involves the condensation of an α-haloketone with a thioamide. synarchive.com For the synthesis of 2-aminothiazoles, thiourea is employed as the thioamide component. chemhelpasap.com The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

The versatility of the Hantzsch synthesis has led to numerous variations to improve yields, shorten reaction times, and employ greener reaction conditions. These modifications include the use of microwave irradiation, solid-supported catalysts, and performing the reaction in ionic liquids or under solvent-free conditions. nih.gov For instance, a one-pot multi-component procedure has been developed for the synthesis of new substituted Hantzsch thiazole derivatives from 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various benzaldehydes using silica-supported tungstosilisic acid as a reusable catalyst. nih.gov This method has been shown to be efficient under both conventional heating and ultrasonic irradiation. nih.gov

| Catalyst/Condition | Solvent | Temperature | Time | Yield (%) |

| Silica (B1680970) Supported Tungstosilisic Acid | Ethanol/Water | 65 °C | 2 - 3.5 h | 79 - 90 |

| Silica Supported Tungstosilisic Acid (Ultrasonic) | Ethanol/Water | Room Temp. | 1.5 - 2 h | 82 - 92 |

Table 1: Comparison of Hantzsch Synthesis Conditions for Substituted Thiazoles nih.gov

Cyclocondensation Reactions with Thiourea Derivatives

Cyclocondensation reactions are a cornerstone in heterocyclic chemistry, and the synthesis of 2-aminothiazoles heavily relies on the cyclocondensation of thiourea or its derivatives with appropriate bifunctional electrophiles. This approach is mechanistically related to the Hantzsch synthesis but encompasses a broader range of starting materials.

The reaction of ketones with thiourea in the presence of an in-situ halogenating agent is a common strategy. For example, various acetophenones can be treated with thiourea and iodine to yield 2-amino-4-arylthiazoles. nih.gov This avoids the need to pre-synthesize and handle lachrymatory α-haloketones. A one-pot synthesis of 2-aminothiazoles has been developed by the direct coupling of ketones and thiourea using an I2/dimethyl sulfoxide (DMSO) catalytic oxidative system. researchgate.net

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. Several MCRs have been developed for the synthesis of 2-aminothiazole derivatives.

An example is the one-pot synthesis of 2-aminothiazole- or 2-aminoselenazole-5-carboxylates from β-keto esters, thiourea or selenourea, and N-bromosuccinimide (NBS) in water, catalyzed by β-cyclodextrin. organic-chemistry.org This method proceeds via in-situ α-bromination of the β-keto ester followed by cyclization with thiourea. organic-chemistry.org The use of water as a solvent and the recyclability of the catalyst make this a green synthetic route. organic-chemistry.org

Another multicomponent approach involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes in the presence of a reusable catalyst to form highly substituted Hantzsch thiazole derivatives. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Yield (%) |

| β-Keto Ester | Thiourea | N-Bromosuccinimide | β-Cyclodextrin | Water | 87 - 94 |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Benzaldehyde | Silica Supported Tungstosilisic Acid | Ethanol/Water | 79 - 90 |

Table 2: Examples of One-Pot Multicomponent Reactions for 2-Aminothiazole Synthesis nih.govorganic-chemistry.org

Specific Synthetic Approaches for this compound

The synthesis of the target molecule, this compound, can be achieved by applying the general principles of 2-aminothiazole synthesis to specific precursors.

Reaction of α-Halo Ketones with Thiourea

A direct and classical approach to this compound involves the Hantzsch reaction between an α-halogenated derivative of 2,4-pentanedione (acetylacetone) and thiourea. The key starting material is 3-chloro-2,4-pentanedione.

The reaction proceeds by the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen in 3-chloro-2,4-pentanedione. This is followed by an intramolecular cyclization where one of the amino groups of the thiourea attacks one of the carbonyl groups of the pentanedione derivative. Subsequent dehydration leads to the formation of the 2-aminothiazole ring, yielding 1-(2-amino-4-methylthiazol-5-yl)ethanone, a closely related derivative. The synthesis of 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one has been reported from 3-chloro-2,4-pentanedione and thiobenzamide. chemicalbook.com A similar reaction with thiourea would be expected to yield the desired 2-amino analogue.

Synthesis from Acetylacetone (B45752) or Ethyl Acetoacetate (B1235776) Precursors

Synthesizing this compound from acetylacetone or ethyl acetoacetate precursors typically involves an in-situ halogenation followed by condensation with thiourea.

The condensation of 3-bromo-acetylacetone with N-aryl thioureas has been shown to produce 5-acetyl-4-methyl-2-(substituted anilino)thiazoles. researchgate.net By analogy, the reaction of 3-bromo-acetylacetone with unsubstituted thiourea would be a direct route to 1-(2-amino-4-methylthiazol-5-yl)ethanone.

Similarly, ethyl acetoacetate can serve as a precursor. The reaction of ethyl 4-chloroacetoacetate with thiourea is a known method for producing ethyl 2-aminothiazole-4-acetate. google.com This highlights the regioselectivity of the reaction, where the α-carbon of the keto group is more reactive towards thiourea cyclization. To obtain the 5-acetyl derivative, a modification of the starting material or reaction conditions would be necessary. One approach involves the condensation of brominated ethyl acetoacetate with thiourea, which can lead to the formation of 2-amino-5-ethoxycarbonyl-4-methylthiazole. researchgate.net Subsequent manipulation of the ester group would be required to obtain the desired acetyl functionality.

A one-pot synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates has been developed from β-keto esters and thiourea using N-bromosuccinimide for in-situ α-halogenation. organic-chemistry.org This methodology provides a direct route to 5-carboxy-substituted 2-aminothiazoles, which could potentially be converted to the 5-acetyl derivative.

| Precursor | Reagents | Product |

| 3-Bromo-acetylacetone | N-Aryl Thiourea | 5-Acetyl-4-methyl-2-(substituted anilino)thiazole |

| Ethyl 4-chloroacetoacetate | Thiourea | Ethyl 2-aminothiazole-4-acetate |

| Brominated Ethyl Acetoacetate | Thiourea | 2-Amino-5-ethoxycarbonyl-4-methylthiazole |

| β-Keto Ester | Thiourea, NBS | 2-Amino-4-alkyl/arylthiazole-5-carboxylate |

Table 3: Synthesis of 2-Aminothiazole Derivatives from Acetylacetone and Ethyl Acetoacetate Precursors organic-chemistry.orgresearchgate.netgoogle.comresearchgate.net

Catalytic Systems and Optimized Reaction Conditions

The synthesis of 2-aminothiazole derivatives, including this compound, is predominantly achieved through the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. The optimization of this synthesis has been the subject of extensive research to improve yields, reduce reaction times, and simplify work-up procedures. Various catalytic systems have been developed to facilitate this transformation under milder conditions.

Several catalysts have been explored for the Hantzsch synthesis of 2-aminothiazoles. These include both homogeneous and heterogeneous catalysts. For instance, a novel multifunctional ionic liquid nanocatalyst based on zeolite-Y (Ca/4-MePy-IL@ZY-Fe3O4) has been successfully employed. This catalyst, in conjunction with trichloroisocyanuric acid (TCCA) as a halogen source, facilitates the one-pot synthesis of 2-aminothiazole derivatives from methylcarbonyls and thiourea with high efficiency. The use of such a catalyst allows for easy separation and recyclability, aligning with the principles of green chemistry .

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired 2-aminothiazole. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the nature and amount of the catalyst. For the Hantzsch synthesis, polar solvents like ethanol are commonly used. The reaction temperature is also a critical factor, with reflux conditions often being optimal for driving the reaction to completion researchgate.net. In some optimized protocols, the reaction has been shown to proceed efficiently at 80°C in ethanol . The stoichiometry of the reactants, including the ketone, thiourea, and the halogenating agent (e.g., iodine or TCCA), is also carefully controlled to ensure high conversion rates.

Table 1: Optimized Reaction Conditions for the Synthesis of 2-Aminothiazole Derivatives

| Catalyst | Halogen Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Ca/4-MePy-IL@ZY-Fe3O4 | TCCA | Ethanol | 80 | 25 min | High | |

| None (Conventional) | Iodine | Ethanol | Reflux | 10 h | 94 | researchgate.net |

This table presents a summary of optimized reaction conditions for the synthesis of 2-aminothiazole derivatives based on available research. Specific yields for this compound may vary.

Green Chemistry Approaches in the Synthesis of Thiazole Derivatives

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. For the synthesis of thiazole derivatives, several green chemistry approaches have been explored to minimize the use of hazardous reagents and solvents, reduce energy consumption, and simplify experimental procedures.

Mechanochemical synthesis, utilizing a ball mill, has emerged as a powerful solvent-free technique for organic transformations. This method involves the grinding of solid reactants, where the mechanical energy induces chemical reactions. The synthesis of 2-aminothiazoles has been successfully achieved using this technique. In a typical procedure, a ketone is first chlorinated in the solid state using trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) under ball-milling conditions. The resulting α-chloroketone is then condensed with thiourea in the same pot with the addition of a base like potassium carbonate to afford the corresponding 2-aminothiazole in good yields. This one-pot, sequential acid- and base-mediated reaction in the solid state demonstrates the efficiency and environmental benefits of mechanochemistry.

Microwave-assisted organic synthesis has gained widespread acceptance as a green chemistry tool due to its ability to significantly reduce reaction times, improve yields, and enhance product purity. The synthesis of 2-aminothiazole derivatives has been effectively carried out under microwave irradiation. In a typical solvent-free microwave-assisted synthesis, a ketone, thiourea, and iodine are mixed and irradiated in a microwave reactor. The reaction proceeds rapidly, often within minutes, to give the desired 2-aminothiazole in high yield researchgate.net. This method offers several advantages over conventional heating, including uniform heating, shorter reaction times, and often, cleaner reaction profiles medmedchem.com. The power and duration of microwave irradiation are key parameters that are optimized to achieve the best results. For instance, a power of 150-200 W for 2-3 minutes has been reported to be effective.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Aminothiazoles

| Method | Conditions | Time | Yield | Reference |

| Conventional Heating | Reflux in ethanol | 8-10 hours | Good | researchgate.net |

| Microwave Irradiation | Solvent-free, 170 W | 5-15 minutes | High | researchgate.net |

This table provides a general comparison between conventional heating and microwave-assisted methods for the synthesis of 2-aminothiazole derivatives.

The development of solvent-free and catalyst-free synthetic methods is a primary goal of green chemistry. For the synthesis of 2-aminothiazoles, a rapid and eco-friendly solvent-free and catalyst-free protocol based on the Hantzsch condensation has been reported. This method involves heating a 2-bromoacetophenone to its melting point and then adding thiourea. The reaction is often instantaneous and proceeds to completion within seconds, affording the 2-aminothiazole hydrobromide salt in good to excellent yields (42–93%) organic-chemistry.org. The product can be easily purified by washing with water or ethanol. This approach eliminates the need for both solvents and catalysts, making it a highly efficient and environmentally friendly process organic-chemistry.org. The simplicity of the work-up procedure is another significant advantage of this method.

Chemical Transformations and Derivatization of this compound Scaffold

The this compound scaffold is a versatile building block that can be readily modified to generate a diverse library of derivatives. The presence of a reactive amino group and an acetyl group provides two key sites for chemical transformations.

The amino group at the 2-position of the thiazole ring is a nucleophilic center that readily undergoes acylation and alkylation reactions. These transformations are crucial for introducing various substituents to modulate the physicochemical and biological properties of the molecule.

Acylation: The acylation of 2-aminothiazoles is a common method for the synthesis of N-acyl derivatives. This reaction is typically carried out by treating the 2-aminothiazole with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. For example, 2-aminothiazole derivatives can be conveniently acetylated using acetic anhydride. In some cases, this reaction can be performed under solvent-free conditions, further enhancing its green credentials nih.govmdpi.com. Similarly, benzoylation can be achieved using benzoyl chloride nih.gov. The resulting N-acylated products are important intermediates for the synthesis of more complex heterocyclic systems.

Alkylation: The alkylation of the amino group in 2-aminothiazoles can lead to the formation of secondary or tertiary amines. This reaction is typically performed using an alkyl halide in the presence of a base. For instance, 2-aminothiazole derivatives can be alkylated with bromoethyl acetate in the presence of sodium bicarbonate ekb.eg. The reaction can also be carried out with other alkylating agents such as benzyl halides. It is important to note that the alkylation of 2-aminothiazoles can sometimes lead to a mixture of N-alkylation at the exocyclic amino group and at the endocyclic nitrogen atom of the thiazole ring, depending on the reaction conditions and the structure of the substrate.

Table 3: Examples of Acylation and Alkylation of 2-Aminothiazole Derivatives

| Reaction Type | Reagent | Product Type | Reference |

| Acetylation | Acetic Anhydride | N-acetyl-2-aminothiazole | nih.govmdpi.com |

| Benzoylation | Benzoyl Chloride | N-benzoyl-2-aminothiazole | nih.gov |

| Alkylation | Bromoethyl acetate | N-alkyl-2-aminothiazole | ekb.eg |

| Alkylation | Benzyl Chloride | N-benzyl-2-aminothiazole | nih.gov |

This table provides examples of common acylation and alkylation reactions performed on the 2-aminothiazole scaffold.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-amino-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3(8)4-2-7-5(6)9-4/h2H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKIEXPVXXFORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30520781 | |

| Record name | 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30520781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53159-71-0 | |

| Record name | 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30520781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Potential and Biological Activities of 1 2 Aminothiazol 5 Yl Ethanone and Its Derivatives

Anticancer and Antitumor Activities

Derivatives of 2-aminothiazole (B372263) are recognized for their potent anticancer properties, demonstrating effectiveness against a variety of human cancer cell lines, including those of the breast, colon, and lung. nih.gov The versatility of the 2-aminothiazole nucleus allows for modifications that have led to the development of clinically significant anticancer drugs. nih.gov

Inhibition of Cancer Cell Lines and Tumor Growth

A number of studies have highlighted the cytotoxic effects of 1-(2-aminothiazol-5-yl)ethanone derivatives against various cancer cell lines. For instance, certain 5-ylidene-4-aminothiazol-2(5H)-one derivatives have shown low to moderate anticancer activity across a panel of 60 cancer cell lines, with notable selective action against leukemia (CCRF-CEM and RPMI-8226), CNS cancer (U251), renal cancer (RFX 393), and ovarian cancer (OVCAR) cell lines. nih.govresearchgate.net Specifically, (Z)-5-(furan-2-ylmethylidene)-4-(4-chlorophenylamino)thiazol-2(5H)-one and (Z)-5-(4-diethylaminophenylmethylidene)-4-(4-hydroxy-5-isopropyl-2-methylphenylamino)thiazol-2(5H)-one were identified as having the highest levels of activity. researchgate.net

In another study, novel 1,3,4-oxadiazole (B1194373) substituted 5-arylidene-2-iminothiazolidin-4-ones were synthesized and evaluated for their in vitro anticancer activity against a panel of cancer cell lines including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. biointerfaceresearch.com Among these, 2-[5-(4-chlorophenyl)- nih.govnih.govnih.govoxadiazol-2-ylimino]-5-(4-methoxybenzylidene)thiazolidin-4-one emerged as a highly efficient anti-tumor candidate. biointerfaceresearch.com

Furthermore, a series of 5-methyl-2-[(un)substitutedphenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives were synthesized and screened for their antiproliferative activities against human prostate cancer (PC-3) and human epidermoid carcinoma (A431) cell lines. dp.tech Compounds 4g, 4j, and 4k demonstrated strong inhibitory activities against the PC-3 cell lines. dp.tech

| Derivative | Cancer Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| (Z)-5-(furan-2-ylmethylidene)-4-(4-chlorophenylamino)thiazol-2(5H)-one | Leukemia (CCRF-CEM, RPMI-8226), CNS cancer (U251), Renal cancer (RFX 393), Ovarian cancer (OVCAR) | High level of selective activity | researchgate.net |

| (Z)-5-(4-diethylaminophenylmethylidene)-4-(4-hydroxy-5-isopropyl-2-methylphenylamino)thiazol-2(5H)-one | Leukemia (CCRF-CEM, RPMI-8226), CNS cancer (U251), Renal cancer (RFX 393), Ovarian cancer (OVCAR) | High level of selective activity | researchgate.net |

| 2-[5-(4-chlorophenyl)- nih.govnih.govnih.govoxadiazol-2-ylimino]-5-(4-methoxybenzylidene)thiazolidin-4-one | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast cancer cell lines | Highly efficient anti-tumor candidate | biointerfaceresearch.com |

| Compound 4g, 4j, 4k (5-methyl-2-[(un)substitutedphenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives) | Prostate cancer (PC-3) | Strong inhibitory activities with IC50 values of 2.8 ± 0.11, 3.1 ± 0.10, and 3.0 ± 0.06 µg/mL, respectively | dp.tech |

Mechanisms of Action in Cancer Therapy (e.g., Kinase Inhibition)

The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to inhibit various protein kinases, which are crucial for cancer cell signaling and proliferation. nih.gov For example, 2-aminothiazole was identified as a novel template for Src family kinase inhibitors. nih.gov Further optimization of this template led to the development of potent pan-Src inhibitors. nih.gov

Derivatives of 2-aminothiazole have also been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. audreyli.com High-throughput screening identified 2-acetamido-thiazolylthio acetic ester as a CDK2 inhibitor. audreyli.com Modifications to this structure resulted in analogues with potent antiproliferative activity across a panel of tumor cell lines. audreyli.com The mechanism of action for these compounds involves the reduction of phosphorylation of CDK2 substrates. audreyli.com

Furthermore, some 5-ylidene substituted 2-imino-4-thiazolidinones have been shown to exhibit anti-tumor properties through their affinity for various antiproliferation biotargets, including cyclin-dependent kinase CDK2. biointerfaceresearch.com A series of aryl 2-aminothiazoles were also identified as a new class of casein kinase II (CK2) inhibitors, which are implicated in cancer pathogenesis. nih.gov

Activity Against Specific Cancer Models (e.g., Xenograft Models, PC12, HepG2)

The anticancer potential of 2-aminothiazole derivatives has been validated in in vivo models. For instance, a derivative designated as compound 25a demonstrated cytotoxicity comparable to the established anticancer drug SAHA in five cancer cell lines and showed equivalent efficacy in a PC-3 mouse xenograft model. nih.gov The tumor growth inhibition rate of this compound was 49.0% at a dose of 30 mg/kg. nih.gov

In other studies, N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamides were evaluated for their antitumor activity against six cancer cell lines, including HepG2. nih.gov Additionally, certain oxazole-containing compounds, which are isosteres of 2-aminothiazoles, showed no significant cytotoxicity against the HepG2 cell line, suggesting a degree of selectivity in their biological activity. nih.gov

Antimicrobial Activities

The 2-aminothiazole moiety is a key component in many compounds exhibiting antimicrobial properties. nih.govmdpi.com This includes activity against a range of bacterial and fungal pathogens. nih.govmdpi.com

Antibacterial Efficacy against Various Strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

Derivatives of this compound have shown significant promise as antibacterial agents, particularly against challenging pathogens like Staphylococcus aureus and Mycobacterium tuberculosis.

A series of bis(thiazol-5-yl)phenylmethane derivatives displayed promising antimicrobial activity primarily against the Gram-positive bacterium S. aureus. nih.gov In silico modeling suggested that the most potent of these compounds act as novel modulators of the MurC protein in S. aureus. nih.gov Some 2-aminothiazole and 2-aminothiadiazine derivatives have also been found to selectively inhibit Gram-positive bacteria, including S. aureus. researchgate.net

The 2-aminothiazole scaffold has been extensively explored for the development of anti-tubercular agents. researchgate.netnih.gov A high-throughput screen identified a 2-aminothiazole series with activity against Mycobacterium tuberculosis. researchgate.net Further optimization of this scaffold led to compounds with sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis. researchgate.netnih.gov One representative analog was found to be rapidly bactericidal against replicating M. tuberculosis. researchgate.net

Moreover, a series of 2-amino-4-(2-pyridyl)thiazole derivatives were synthesized and tested for their in vitro antimycobacterial activity against the M. tuberculosis H37Rv strain. researchgate.net It was found that a 2-pyridyl ring at position 4 of the thiazole (B1198619) scaffold was important for optimal activity. researchgate.net In another study, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with a very low MIC of 0.06 µg/ml (240 nM). scispace.com

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Studies

MIC and MBC studies are crucial for quantifying the antibacterial efficacy of new compounds. For a series of 2-aminothiazole derivatives, MIC values against Mycobacterium tuberculosis H37Rv were determined. researchgate.net Compound 7n showed high antimycobacterial activity with an MIC value of 6.25 μM, while compounds 7b, 7e, and 7f exhibited an MIC of 12.50 μM. researchgate.net

In another study focusing on a representative aminothiazole, compound 20, against M. tuberculosis, the MIC was found to be less than 0.5 μM. nih.gov The MBC, which is the concentration required to kill the bacteria, was also less than the MIC, confirming the bactericidal nature of the compound. nih.gov

The antimicrobial properties of l-borneol possessing 2(5H)-furanone derivative F131 were evaluated against various S. aureus isolates. nih.gov The MIC values for this compound ranged from 16 to 64 µg/mL, and the MBC values were between 32 and 128 µg/mL. nih.gov

| Derivative | Bacterial Strain | MIC | MBC | Reference |

|---|---|---|---|---|

| Compound 7n | Mycobacterium tuberculosis H37Rv | 6.25 µM | Not Reported | researchgate.net |

| Compounds 7b, 7e, 7f | Mycobacterium tuberculosis H37Rv | 12.50 µM | Not Reported | researchgate.net |

| Aminothiazole 20 | Mycobacterium tuberculosis | < 0.5 µM | < 0.5 µM | nih.gov |

| Furanone Derivative F131 | Staphylococcus aureus clinical isolates | 16–64 µg/mL | 32–128 µg/mL | nih.gov |

Impact on Membrane Permeability

The ability of a drug candidate to penetrate microbial membranes is a critical factor for its efficacy. The physicochemical properties of the aminothiazole core influence this permeability. Studies comparing N-thiazolylcarboxamides with their N-oxazolylcarboxamide isosteres have provided insight into this aspect. It was observed that oxazole (B20620) derivatives exhibited significantly increased hydrophilicity and water solubility compared to their thiazole counterparts. mdpi.com This difference in physical properties is believed to result in better penetration of the oxazole derivatives through microbial membranes, suggesting that the inherent properties of the thiazole ring may confer a more lipophilic character, which can be a key factor in its interaction with and transport across biological membranes. mdpi.com

Antifungal Properties

Derivatives of this compound have demonstrated notable antifungal capabilities against a range of fungal pathogens. The aminothiazole scaffold is a recurring feature in compounds developed for antimicrobial properties. nih.gov

One significant finding was the identification of an aminothiazole compound, designated 41F5, which shows potent fungistatic activity against the pathogenic yeast Histoplasma capsulatum. nih.gov This compound, which features an aminothiazole core, was effective at micromolar concentrations, with a 50% inhibitory concentration (IC50) of 0.87 μM and a minimum inhibitory concentration (MIC) of 2 μM. nih.gov Crucially, it demonstrated high selectivity, being at least 62-fold more toxic to the yeast than to host mammalian cells. nih.gov The compound was effective not only in liquid culture but also against yeast cells residing within macrophages, the natural host environment for this pathogen, thereby protecting the macrophages from fungus-induced death. nih.gov

Further research into 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which are derivatives of the core compound, confirmed their activity against the opportunistic fungal pathogen Candida albicans. researchgate.net The table below summarizes the antifungal activity of selected aminothiazole derivatives.

| Compound/Derivative Class | Fungal Strain | Activity/Observation | Reference |

| Compound 41F5 | Histoplasma capsulatum | IC50: 0.87 μM; MIC: 2 μM; Fungistatic | nih.gov |

| 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones | Candida albicans | Showed antifungal activity. | researchgate.net |

| General 2-Aminothiazole Derivatives | Various Fungal Strains | The scaffold is a key component in many compounds with antifungal effects. | nih.gov |

Antiviral Activity (e.g., H1N1, HSV-1)

The aminothiazole structural unit is present in compounds investigated for antiviral properties. nih.gov While broad-spectrum antiviral activity is a characteristic of this class, much of the detailed research has focused on its efficacy against enveloped DNA viruses like Herpes Simplex Virus Type 1 (HSV-1). nih.govnih.gov

Anti-HSV-1 agents can act through various mechanisms, such as inhibiting viral entry, replication, or release from the host cell. frontiersin.org Some antiviral compounds function by interfering with viral DNA replication, a mechanism employed by the well-known drug Acyclovir, which targets the viral DNA polymerase after being activated by the viral thymidine (B127349) kinase. frontiersin.org Other agents work by modulating host signaling pathways, such as the NF-κB pathway, which the virus can exploit for its replication. frontiersin.org

Studies on hybrid molecules have shown moderate activity against three different HSV-1 strains (KOS, Field, and B2006). nih.gov For instance, certain terpene-hybrid compounds demonstrated 50% effective concentration (EC50) values ranging from 96.2 to 157.9 μM against different HSV-1 strains. nih.gov The effectiveness of these compounds highlights the potential of using the aminothiazole scaffold as a basis for developing new antiviral agents, particularly against herpesviruses. nih.govnih.gov

Antitubercular Activity

Tuberculosis remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb). nih.govnih.gov The 2-aminothiazole scaffold has been a cornerstone in the development of promising new antitubercular agents. nih.govnih.gov

Medicinal chemistry campaigns have focused on series like 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, which have shown potent growth inhibitory activity against Mtb strains. nih.gov A key advantage of these compounds is their low propensity to be removed by bacterial efflux pumps, a common mechanism of drug resistance. nih.gov Research has aimed to optimize these structures to improve their metabolic stability in human liver microsomes while maintaining strong antitubercular effects against both drug-susceptible and drug-resistant Mtb. nih.gov

Another class of derivatives, N-oxazolyl- and N-thiazolylcarboxamides, has also been investigated. mdpi.com Thiazole-containing compounds showed high activity against Mycobacterium tuberculosis H37Ra, with some derivatives achieving a minimum inhibitory concentration (MIC) as low as 3.13 µg/mL. mdpi.com These compounds were also effective against MDR strains and other fast-growing mycobacteria. mdpi.com Molecular docking studies suggest that these compounds may act by inhibiting the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH). mdpi.com

The table below presents findings on the antitubercular activity of various aminothiazole derivatives.

| Derivative Class | Target Organism | Key Findings | Potential Target | Reference |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Mycobacterium tuberculosis (drug-susceptible & resistant) | Potent growth inhibition; low efflux pump substrate propensity. | Not specified | nih.gov |

| N-thiazolylcarboxamides | M. tuberculosis H37Ra, MDR strains, M. avium, M. kansasii | High activity (MIC down to 3.13 µg/mL); broad-spectrum against mycobacteria. | FabH | mdpi.com |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | M. tuberculosis H37Rv | Showed in vitro and in vivo antitubercular activity. | Isocitrate lyase, pantothenate synthetase, chorismate mutase | nih.gov |

Anti-inflammatory and Analgesic Effects

Derivatives containing the aminothiazole core have been widely explored for their anti-inflammatory and analgesic properties. nih.govnih.gov In vivo studies on thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives confirmed their anti-inflammatory and analgesic activities, with some compounds showing efficacy comparable to standard drugs like phenylbutazone (B1037) and acetylsalicylic acid in paw edema and acetic acid writhing tests, respectively. nih.gov

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for the anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com These enzymes, existing as COX-1 and COX-2 isoforms, catalyze the synthesis of prostaglandins (B1171923) from arachidonic acid, which are key mediators of inflammation and pain. nih.gov

Research has shown that thiazole derivatives can be potent COX inhibitors. nih.govmdpi.com The substitution pattern on the thiazole ring is crucial for activity and selectivity. For example, the introduction of two phenyl rings at positions 4 and 5 of the thiazole ring led to compounds that preferentially inhibited COX-2. mdpi.com In one study, a series of 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives were synthesized and tested for COX inhibition. nih.gov One of the most active compounds demonstrated 88% inhibition of COX-2 at a 10 μM concentration, while another derivative showed high inhibitory effect and selectivity for the COX-1 isoenzyme. nih.gov

| Derivative Class | Enzyme Target | Activity/Observation | Reference |

| 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamides | COX-1 / COX-2 | Compound 1: 88% COX-2 inhibition. Compound 9: Highest selectivity for COX-1. | nih.gov |

| 4,5-diphenyl substituted thiazoles | COX-1 / COX-2 | Showed prevalence for COX-2 inhibition. | mdpi.com |

| 1-(4-ethylcarboxylate-thiazol-2-yl) derivatives | COX-1 | Displayed promising selectivity against COX-1. | mdpi.com |

Modulation of Inflammatory Pathways

The anti-inflammatory effects of this compound derivatives are primarily achieved by modulating key inflammatory pathways. The inhibition of COX enzymes directly impacts the arachidonic acid cascade, reducing the production of pro-inflammatory prostaglandins (like PGE2) and thromboxanes. nih.govmdpi.com This action is the foundational mechanism for the anti-inflammatory and analgesic properties observed in these compounds. nih.gov

Beyond direct COX inhibition, some complex heterocyclic molecules that contain a thiazole ring have been shown to be dual inhibitors of both COX and 5-lipoxygenase (5-LOX), another critical enzyme in the arachidonic acid pathway that produces leukotrienes. mdpi.com Furthermore, some dual COX/5-LOX inhibitors have been found to modulate neuroinflammation, indicating a broader impact on inflammatory processes within the central nervous system. mdpi.com This suggests that derivatives of aminothiazole could potentially influence multiple interconnected inflammatory signaling pathways.

Other Significant Biological Activities

Beyond their primary applications, derivatives of this compound have demonstrated a wide array of other significant biological activities, highlighting their versatility as a scaffold in medicinal chemistry. These activities range from antioxidant and anti-prion effects to the regulation of key enzymes and receptors involved in various physiological and pathological processes.

Antioxidant Activity

A number of studies have highlighted the antioxidant potential of 2-aminothiazole derivatives. For instance, a series of new 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their radical scavenging potential. nih.gov Compounds with electron-donating substituents on the aldehyde portion showed significant activity in scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide (B77818) radicals. nih.gov This suggests that the antioxidant capacity is influenced by the nature of the substituents on the core structure.

Similarly, other research has focused on novel thiazole and thiazolidinone derivatives incorporating phenolic fragments, which are known for their antioxidant properties. mdpi.com The combination of the thiazole ring with a phenolic moiety can lead to compounds with enhanced radical scavenging capabilities. Further studies on derivatives with a 6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govthiazine scaffold have also shown moderate antiradical activity. dmed.org.ua In some cases, the introduction of specific side chains, such as in N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine, has resulted in excellent antioxidant activity, even surpassing that of standard drugs. nih.gov

Anti-prion Activity

Derivatives of 2-aminothiazole have emerged as a promising new class of compounds with anti-prion activity. nih.gov Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the native prion protein (PrPC) into a pathogenic isoform (PrPSc). nih.gov Research has focused on developing 2-aminothiazole analogs with improved potency and the ability to cross the blood-brain barrier. nih.gov

Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that enhance anti-prion efficacy. For example, the analog (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine demonstrated an EC50 of 0.94 µM in prion-infected neuroblastoma cells and achieved significant concentrations in the brains of mice after oral administration. nih.gov Some optimized 2-aminothiazole analogs have shown EC50 values as low as 81 nM in a more stringent cell line. nih.gov

Further investigations have explored the repositioning of existing drugs with structural similarities to known anti-prion compounds. Drugs like flunarizine, azelastine, duloxetine, ebastine, loperamide, and metixene, which share some structural features, have demonstrated anti-prion activity in both cell culture and organotypic mouse cerebellum slice cultures. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of the protein folding activity of the ribosome (PFAR), suggesting a potential therapeutic target for prion diseases. nih.gov

| Compound | EC50 (µM) | Cell Line |

|---|---|---|

| (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine | 0.94 | ScN2a-cl3 |

| Optimized 2-aminothiazole analogs | as low as 0.081 | ScN2a-cl3 |

Phosphodiesterase Type 5 (PDE5) Regulation

Phosphodiesterase type 5 (PDE5) is an enzyme that plays a crucial role in regulating the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. nih.gov Inhibitors of PDE5, such as sildenafil (B151) and tadalafil, are widely used for the treatment of erectile dysfunction and pulmonary hypertension. nih.gov The therapeutic potential of PDE5 inhibitors extends to other conditions, including cancer and neurological disorders. nih.gov

The 2-aminothiazole scaffold has been explored for the development of novel PDE5 inhibitors. By modulating the cGMP pathway, these compounds can influence smooth muscle relaxation, platelet aggregation, and other physiological processes. nih.gov The design of selective and potent PDE5 inhibitors based on the this compound framework could lead to new therapeutic agents with improved pharmacokinetic profiles and efficacy for a range of diseases.

Anti-tyrosinase and Anti-melanogenic Activities

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its overactivity can lead to hyperpigmentation disorders. nih.govrsc.org Consequently, tyrosinase inhibitors are of great interest for cosmetic and therapeutic applications. Several derivatives of 2-aminothiazole have been investigated for their ability to inhibit tyrosinase and reduce melanin production.

For instance, a series of (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs were synthesized and evaluated. nih.gov Two compounds from this series showed more potent inhibition of mushroom tyrosinase than the well-known inhibitor kojic acid. nih.gov One of these compounds, with a 2,4-dihydroxy substituent, exhibited a significantly enhanced inhibitory activity, with an IC50 value 11 times stronger than that of kojic acid. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors, binding to the active site of tyrosinase. nih.gov

Furthermore, these compounds demonstrated anti-melanogenic effects in B16F10 melanoma cells without causing cytotoxicity. nih.gov Other related structures, such as (Z)-2-(substituted benzylidene)benzimidazothiazolone analogs, have also shown potent tyrosinase inhibitory activity and the ability to reduce melanin production in a concentration-dependent manner. nih.govresearchgate.net These findings underscore the potential of this compound derivatives as effective agents for the treatment of hyperpigmentation.

| Compound Type | Key Finding | IC50 Value (Compared to Kojic Acid) |

|---|---|---|

| (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analog | More potent inhibition than kojic acid | 11 times stronger |

| (Z)-2-(substituted benzylidene)benzimidazothiazolone analogs | Greater inhibitory activity than kojic acid | IC50 values as low as 3.05 ± 0.95 μM |

Adenosine (B11128) Receptor Antagonism

Adenosine receptors, particularly the A2A receptor (A2AR), have gained attention as targets for cancer immunotherapy. nih.gov Antagonists of the A2AR can enhance the anti-tumor immune response. A screening of an in-house library identified a 2-amino-7,9-dihydro-8H-purin-8-one compound as an A2AR antagonist. nih.gov

Subsequent structure-activity relationship studies led to the discovery of 2-aminopteridin-7(8H)-one derivatives with high potency against the A2AR. nih.gov One of the standout compounds from this series exhibited an IC50 value of 8.3 ± 0.4 nM. nih.gov Importantly, its antagonistic effect was maintained even at high concentrations of an adenosine analog, mimicking the tumor microenvironment. nih.gov This compound also demonstrated the ability to enhance T-cell activation, highlighting the potential of this chemical class for the development of novel cancer immunotherapies. nih.gov

Enzyme Inhibition (e.g., β-ketoacyl synthase, 11β-HSD1)

Derivatives of this compound have also been investigated as inhibitors of other clinically relevant enzymes. One such target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone (B1669442) to active cortisol, thereby amplifying glucocorticoid action in tissues. nih.gov Inhibition of 11β-HSD1 is a potential therapeutic strategy for metabolic syndrome and type 2 diabetes.

Studies have shown that selective and potent adamantyl-triazole inhibitors of 11β-HSD1 can improve metabolic parameters in animal models. nih.gov For instance, administration of an 11β-HSD1 inhibitor led to reduced body weight, lower fasting glucose and insulin (B600854) levels, and improved lipid profiles in mice. nih.gov However, it has also been observed that high doses of some 11β-HSD1 inhibitors might exert their beneficial effects through off-target mechanisms, and inhibition of this enzyme can lead to an increase in the production of certain androgens. nih.govbiorxiv.org

The 2-aminothiazol-4(5H)-one scaffold has been associated with selective 11β-HSD1 inhibitory activity, suggesting that derivatives of this compound could be further developed as modulators of this enzyme for the treatment of metabolic disorders. nih.gov

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Potency and Selectivity

The biological activity of 1-(2-Aminothiazol-5-YL)ethanone derivatives is highly dependent on the nature and position of various substituents on the molecule. Modifications at the C5-acetyl group, the thiazole (B1198619) ring itself, and the C2-amino group all have profound impacts on potency and selectivity.

Role of the Acetyl Group at C5 Position

The acetyl group at the C5 position of the 2-aminothiazole (B372263) ring is a significant feature that influences the molecule's electronic properties and serves as a handle for further chemical modification. While direct SAR studies on the C5-acetyl group of the parent compound are limited, its role can be inferred from the chemical behavior of related analogues. For instance, the acetyl group is a key component in the synthesis of more complex derivatives. The reactivity of the acetyl moiety has been exploited in Claisen-Schmidt condensations to form chalcones, which are precursors to other heterocyclic systems. nih.govmdpi.com

Impact of Substitutions on the Thiazole Ring

The thiazole ring is a core structural element, and substitutions at its available positions, primarily C4, are critical for modulating biological activity.

Substitution at the C4-position : The introduction of different groups at the C4 position has been shown to have a significant effect on potency.

Alkyl and Aryl Groups : Introducing a methyl group at the C4 position can sometimes lead to a decrease in potency. nih.gov However, in the context of iNOS inhibition, a methyl group at C4 combined with an appropriately sized substituent at C5 was found to improve inhibitory activity and selectivity. nih.gov The introduction of a larger phenyl group at the C4 position has also been explored. nih.gov

Heterocyclic Groups : For antitubercular activity, a 2-pyridyl moiety at the C4 position was found to be a strict requirement, with modifications to this group being poorly tolerated. nih.gov

Halogens and Other Groups : The replacement of a methyl group at C5 with a bromo group has been shown to enhance cytotoxic potency. nih.gov Conversely, the introduction of bulky or hydrophilic substituents at any position on the thiazole ring has been observed to significantly decrease or abolish activity against nitric oxide synthase (NOS). nih.gov

The following table summarizes the impact of various substituents on the thiazole ring from different studies.

| Position | Substituent | Observed Effect | Biological Target/Activity |

| C4 | Methyl | Decreased potency nih.gov | Anticancer |

| C4 | Methyl | Improved selectivity (with C5 modification) nih.gov | iNOS Inhibition |

| C4 | Phenyl | Similar effect to methyl nih.gov | Anticancer |

| C4 | 2-Pyridyl | Essential for activity nih.gov | Antitubercular (Mtb) |

| C5 | Bromo | Increased potency nih.gov | Anticancer |

| C4/C5 | Bulky/Hydrophilic | Decreased/Abolished activity nih.gov | NOS Inhibition |

Effects of Modifications at the Amino Group

The amino group at the C2 position is a key site for interaction with biological targets and a common point for chemical modification to explore the SAR and improve properties. The N-2 position exhibits high flexibility, allowing for the introduction of a wide range of substituents to enhance biological activity. nih.gov

N-Acylation : The acylation of the 2-amino group is a widely studied modification.

The length of the acyl chain is important; for instance, a 3-propanamido group (-CO-CH2-CH3) was found to confer better antitumor activity than a 2-acetamido moiety (-CO-CH3). nih.gov

N-benzoyl groups, particularly those with specific substitutions on the phenyl ring, are crucial for antitubercular activity. An N-(3-chlorobenzoyl) group produced one of the most potent analogues against Mycobacterium tuberculosis. nih.gov

Schiff Bases : The condensation of the 2-amino group with various aldehydes to form Schiff bases (imines) is another common derivatization strategy that has been used to generate compounds with antimicrobial activity. researchgate.net

Sulfonamides : Attachment of substituted phenylsulfonyl groups to the 2-amino group has yielded derivatives with cytotoxic effects against various cancer cell lines. nih.gov

The table below illustrates how different modifications at the 2-amino group affect biological outcomes.

| Modification Type | Substituent | Observed Effect | Biological Target/Activity |

| N-Acylation | Acetamido | Less active than Propanamido nih.gov | Anticancer |

| N-Acylation | Propanamido | Improved activity nih.gov | Anticancer |

| N-Acylation | Substituted Benzoyl | Potent activity, dependent on substitution pattern nih.gov | Antitubercular (Mtb) |

| Schiff Base Formation | Substituted Benzylidene | Variable antimicrobial activity researchgate.net | Antibacterial |

| N-Sulfonylation | Phenylsulfonyl | Cytotoxic effects nih.gov | Anticancer |

Identification of Key Pharmacophoric Features

A pharmacophore model for 2-aminothiazole derivatives typically includes several key features that are essential for their interaction with biological targets.

The 2-Aminothiazole Scaffold : This ring system is the central and indispensable feature, acting as a versatile scaffold with favorable binding properties. researchgate.netresearchgate.net Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for various interactions, including hydrogen bonding and pi-stacking.

Hydrogen Bond Donor/Acceptor : The exocyclic amino group at C2 and the ring nitrogen at C3 are critical hydrogen bond donors and acceptors, respectively. The amino group, in particular, is often involved in key interactions with target proteins. nih.gov

Substituent at C4 : For many biological activities, a specific substituent at the C4 position is a crucial pharmacophoric element. For example, a 2-pyridyl ring at C4 is essential for antitubercular activity, nih.gov while an isothiocyanatomethyl group at this position was important for antiproliferative activity in another study. nih.gov

Hydrophobic/Aromatic Moieties : The introduction of aromatic or hydrophobic groups, often via the C2-amino group, is a common feature in potent derivatives. These groups can engage in hydrophobic or pi-stacking interactions within the binding pockets of target enzymes, such as kinases. nih.govnih.gov For 5-HT2A receptor antagonists, a key pharmacophoric feature is the presence of two planar aromatic systems separated by a specific distance. researchgate.net

Correlation between Chemical Structure and Specific Biological Targets

The versatility of the 2-aminothiazole scaffold allows its derivatives to target a wide range of proteins and enzymes by modifying the substituents around the core.

Kinase Inhibition : 2-Aminothiazole is a well-established scaffold for designing kinase inhibitors.

Aurora Kinase : Derivatives with a 4-bromophenyl group at C5 and various bioactive fragments on the C2-amino group have been designed as potential Aurora kinase inhibitors for breast cancer treatment. nih.gov

CDK2/cycE : N-acyl-2-aminothiazoles with non-aromatic acyl side chains have been identified as potent and selective CDK2/cycE inhibitors. nih.gov

CK2 : Derivatives based on a 4-(4-phenylthiazol-2-ylamino)benzoic acid scaffold have been optimized into submicromolar allosteric inhibitors of the protein kinase CK2. nih.gov

Antimicrobial Targets :

For antitubercular activity against M. tuberculosis, the key structural features are the invariant 2-aminothiazole core and a C4-pyridyl substituent, with flexibility at the N2-position for substituted benzoyl groups. nih.gov

Some derivatives are proposed to target DNA gyrase in bacteria. ekb.eg

Other Enzyme/Receptor Targets :

iNOS : Selectivity for inducible nitric oxide synthase (iNOS) over neuronal NOS (nNOS) is achieved by introducing appropriately-sized alkyl substituents at the C4 and C5 positions of the thiazole ring. nih.gov

PDE5 : A series of 2-aminothiazole derivatives were found to act as regulators of phosphodiesterase type 5 (PDE5), with some compounds showing complete inhibition. rsc.org

5-HT2A Receptors : Fused thiazolo[3,2-a]pyrimidin-5-one derivatives bearing a phenylpiperazine moiety act as 5-HT2A receptor antagonists. researchgate.netmdpi.com

The following table correlates structural features with specific biological targets.

| Biological Target | Key Structural Features |

| Kinases (Aurora, CDK, CK2) | 2-Aminothiazole core with specific aryl/acyl substitutions at the C2-amino and C4/C5 positions. nih.govnih.govnih.gov |

| Mycobacterium tuberculosis | C4-(2-pyridyl) group and an N2-substituted benzoyl group are critical. nih.gov |

| iNOS | Appropriately-sized C4 and C5 alkyl substituents for selectivity. nih.gov |

| PDE5 | Fused heterocyclic systems and specific substitutions on the C2-amino group. rsc.org |

| 5-HT2A Receptor | Fused thiazolopyrimidine core with a piperazine (B1678402) linker to an aromatic ring. researchgate.net |

Computational Studies and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Prediction of Binding Affinities and Interactions with Target Enzymes/Receptors

While specific molecular docking studies detailing the binding affinity of 1-(2-aminothiazol-5-yl)ethanone are not extensively documented in publicly available research, numerous studies on its derivatives showcase the therapeutic potential of the 2-aminothiazole (B372263) scaffold. These derivatives have been computationally evaluated against a variety of biological targets, demonstrating a wide range of binding affinities.

For instance, derivatives of 2-aminothiazole have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. Molecular docking studies on quinoxaline (B1680401) derivatives, which can be conceptually related to aminothiazole structures, have shown significant binding energies when targeting the Epidermal Growth Factor Receptor (EGFR). Some of these compounds exhibited binding energies ranging from -9.57 to -12.03 kcal/mol. nih.gov

The following table summarizes representative binding affinities of various aminothiazole derivatives against different protein targets, illustrating the potential of this chemical class.

| Derivative Class | Target Enzyme/Receptor | Predicted Binding Affinity (kcal/mol) |

| Quinoxaline Derivatives | EGFR | -9.57 to -12.03 nih.gov |

It is important to note that these values are for derivatives and not the parent compound this compound. The actual binding affinity of this specific compound would depend on the specific protein target and the computational methodology employed.

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions provides a detailed view of the binding mode at the atomic level, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the complex.

In studies of quinoxaline derivatives targeting EGFR, key interactions were observed. For example, hydrogen bonds were frequently formed with critical amino acid residues like LYS721 and MET769. nih.gov Additionally, π-cation interactions with residues such as LYS721 were also noted. nih.gov The tetrazole and triazole rings within these derivatives were identified as crucial for forming hydrogen bonds with the target protein. nih.gov

These findings for related structures suggest that the 2-aminothiazole moiety of this compound likely plays a significant role in forming hydrogen bonds with protein targets, with the amino group and the thiazole (B1198619) nitrogen acting as potential hydrogen bond donors and acceptors. The acetyl group could also participate in hydrogen bonding or electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for optimizing lead compounds.

The descriptors identified in such studies often relate to the electronic, steric, and hydrophobic properties of the molecules. The 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that highlight regions where modifications to the molecule would likely enhance or diminish its activity. For the Aurora A kinase inhibitors, the contour maps suggested that modifications to the aniline (B41778) group, considering electrostatic, hydrophobic, and hydrogen bond properties, would influence the inhibitory activity. nih.gov

These general findings from QSAR studies on aminothiazole derivatives can guide the design of novel analogs of this compound with potentially improved biological activities.

Computational Prediction of Pharmacological Activity

In silico methods are increasingly used to predict the pharmacological profiles of compounds early in the drug discovery process. These predictions are based on the chemical structure of the molecule and can include a wide range of potential biological activities and properties.

The 2-aminothiazole scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Consequently, derivatives of 2-aminothiazole have been investigated for a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov

Computational tools and machine learning models can be employed to predict the bioactivity of new compounds. nih.gov For instance, by comparing the structural features of this compound to databases of compounds with known biological activities, it is possible to generate a predicted activity profile. While a specific, comprehensive predicted profile for this compound is not published, the known activities of its derivatives suggest potential for it to be active in several therapeutic areas.

Conformational Analysis and Stereochemical Considerations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly impact its ability to bind to a biological target.

For a molecule like this compound, which has rotatable single bonds (e.g., between the thiazole ring and the acetyl group), multiple conformations are possible. The preferred conformation in a biological system will be the one with the lowest energy that fits into the binding site of the target protein.

While specific conformational analysis studies on this compound are not found in the reviewed literature, general principles can be applied. The planarity of the thiazole ring and the potential for conjugation with the acetyl group will influence the rotational barrier. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the relative energies of different conformers and identify the most stable ones.

Regarding stereochemistry, this compound itself is achiral. However, if substitutions were to be made that introduce a chiral center, then the different stereoisomers (enantiomers or diastereomers) would need to be considered, as they can have vastly different biological activities and properties. A study on the conformational preferences of other complex molecules like zampanolide (B1247547) and dactylolide highlights the importance of identifying the bioactive conformation for designing potent analogs. nih.gov

Mechanistic Investigations of Biological Action

Elucidation of Molecular Targets and Pathways

The 2-aminothiazole (B372263) scaffold, a core component of 1-(2-Aminothiazol-5-YL)ethanone, is a key structural motif in a variety of biologically active molecules, including clinically approved drugs such as dasatinib (B193332) and alpelisib. nih.gov This has prompted extensive research into the molecular targets and signaling pathways modulated by 2-aminothiazole derivatives.

Derivatives of 2-aminothiazole have been identified as potent inhibitors of several key enzymes involved in cell division and cancer progression. For instance, certain 2-aminothiazole derivatives have been found to be a new class of Aurora kinase inhibitors. mdpi.com Additionally, some have been identified as promising inhibitors targeting the Hec1/Nek2 protein complex, which is crucial for proper chromosome segregation during mitosis. mdpi.com The anticancer properties of some 2-aminothiazole derivatives are attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells. mdpi.com

Furthermore, the structural similarity of some 2-aminothiazole derivatives to known anticancer drugs has guided the exploration of their molecular targets. For example, derivatives designed based on the structure of dasatinib have shown significant antiproliferative effects on human leukemia cells. nih.gov In some cases, a π–π interaction between the thiazole (B1198619) ring and specific amino acid residues, such as methionine, within the binding pocket of an enzyme has been observed. nih.gov This interaction can be a key factor in the inhibitory activity of these compounds.

The biological activities of 2-aminothiazole derivatives are not limited to anticancer effects. They have also been investigated for their antimicrobial, anti-inflammatory, and antiprotozoal properties. mdpi.comresearchgate.net The diverse range of biological activities suggests that these compounds can interact with multiple molecular targets and pathways.

Enzyme Inhibition Kinetics and Mechanisms

The inhibitory effects of 2-aminothiazole derivatives on various enzymes have been characterized through kinetic studies. A notable study investigated the inhibition of carbonic anhydrase (CA) isoenzymes I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) by a series of 2-aminothiazole derivatives. nih.gov

The results of this study demonstrated that these compounds can be potent inhibitors of these enzymes. For instance, the 2-amino-4-(4-chlorophenyl)thiazole derivative exhibited a very strong inhibitory effect on human carbonic anhydrase I (hCA I) with a Ki value of 0.008 µM. nih.gov The 2-amino-4-(4-bromophenyl)thiazole (B182969) derivative was found to be a potent inhibitor of hCA II, AChE, and BChE, with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.gov

Molecular docking studies have provided insights into the mechanism of inhibition. These studies suggest that the 2-aminothiazole derivatives bind to the active site of the target enzymes. nih.gov The interactions can involve hydrogen bonding and hydrophobic interactions with key amino acid residues within the active site, leading to competitive inhibition of the enzyme's activity. The specific substituents on the 2-aminothiazole ring play a crucial role in determining the inhibitory potency and selectivity for different enzymes. nih.gov

Table 1: Inhibition Constants (Ki) of Selected 2-Aminothiazole Derivatives against Various Enzymes

| Compound | Target Enzyme | Ki (µM) |

|---|---|---|

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 |

Data sourced from a study on the inhibitory effects of 2-aminothiazole derivatives. nih.gov

Cellular Uptake and Intracellular Interactions

The ability of a compound to cross the cell membrane and interact with intracellular targets is fundamental to its biological activity. While direct studies on the cellular uptake of this compound are limited, research on related 2-aminothiazole derivatives provides valuable insights into their cellular behavior.

The antimicrobial activity of certain 2-aminothiazole derivatives is thought to be mediated by their interaction with the bacterial cell membrane. ijcce.ac.ir One proposed mechanism involves the disruption of the peptidoglycan membrane, a critical component of the bacterial cell wall. ijcce.ac.ir Another potential mechanism is the formation of pores in the cell membrane, which could be driven by electrostatic interactions between the positively charged regions of the thiazole derivatives and the negatively charged components of the membrane. ijcce.ac.ir

For antiplasmodial activity, the hydrophobicity and the presence of electron-withdrawing groups on the phenyl ring of 2-aminothiazole derivatives have been found to be important. nih.gov These properties can influence the compound's ability to permeate the cell membrane of the parasite.

Future Directions and Therapeutic Applications

Development of Novel Drug Candidates

The 2-aminothiazole (B372263) core, a key feature of 1-(2-aminothiazol-5-yl)ethanone, is a privileged structure in drug discovery, forming the foundation of numerous approved drugs and investigational agents. nih.govresearchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.com This versatility has spurred extensive research into creating new drug candidates for various therapeutic areas.

In the realm of oncology, derivatives of the 2-aminothiazole scaffold are being extensively investigated as potent antitumor agents. nih.gov These compounds have shown the ability to inhibit the proliferation of a wide range of human cancer cell lines, including those of the breast, lung, colon, and prostate. nih.gov For instance, the clinically approved anticancer drugs Dasatinib (B193332) and Alpelisib are built upon this fundamental structure. nih.gov Researchers continue to synthesize and evaluate new derivatives, with some showing promising cytotoxic effects against various cancer cell lines. mdpi.commdpi.com One synthesized compound, 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, has demonstrated potent cytotoxic effects against several cancer cell lines, including non-small cell lung cancer and prostate cancer. mdpi.com

The development of novel antimicrobial agents is another critical area of focus. With the rise of antibiotic resistance, there is an urgent need for new therapeutic options. researchgate.net Derivatives of this compound have been synthesized and screened for their antibacterial and antifungal activities, with some compounds showing significant inhibition of bacterial and fungal growth. ijpsr.comdmed.org.ua

Furthermore, the anti-inflammatory potential of 2-aminothiazole derivatives is well-documented. nih.govwisdomlib.orgfrontiersin.org These compounds are being explored for the treatment of various inflammatory conditions, with research focused on their ability to inhibit key inflammatory mediators. benthamscience.com

Table 1: Examples of Investigational 2-Aminothiazole Derivatives and Their Therapeutic Targets

| Derivative Class | Therapeutic Area | Research Findings |

|---|---|---|

| Phenylamide Derivatives | Cancer (Leukemia) | Showed good anti-proliferative effects on human K563 leukemia cells. mdpi.com |

| Isoindole-Thiazole Hybrids | Cancer | Exhibited high antimitotic activity against a panel of human tumor cells. mdpi.com |

| Arylpropenones | Cancer, Infections | Demonstrated moderate anticancer activity and notable antimicrobial effects against Staphylococcus aureus and Candida albicans. dmed.org.ua |

Optimization for Improved Efficacy and Selectivity